molecular formula C20H19NO3 B1387268 Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate CAS No. 1170417-57-8

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

Cat. No.: B1387268
CAS No.: 1170417-57-8
M. Wt: 321.4 g/mol
InChI Key: RTNPZMIAMXEUMW-UHFFFAOYSA-N
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Description

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is a chemical compound designed for research and development purposes, offered strictly For Research Use Only. This compound belongs to the class of indole-2-carboxylate derivatives, which are recognized in medicinal chemistry as a promising scaffold for the development of novel antiviral agents . Scientific literature has established that the indole-2-carboxylic acid core is effective in inhibiting the HIV-1 integrase enzyme, a critical target in the antiviral drug discovery pipeline . The mechanism of action involves the chelation of two Mg²⁺ ions within the enzyme's active site, thereby disrupting the viral replication cycle . The specific substitutions on the indole core, including the formyl and benzyl groups, are key structural features that can be optimized to enhance binding affinity and interaction with hydrophobic regions near the active site, potentially leading to increased inhibitory potency . Beyond HIV research, indole-2-carboxylate derivatives have also shown broad-spectrum antiviral activity against other viruses such as Coxsackievirus B3 and Influenza A, highlighting their value as a versatile chemical tool for virology and infectious disease research . Researchers can utilize this compound as a key intermediate for further structural optimization or as a reference standard in biological screening assays.

Properties

IUPAC Name

methyl 3-formyl-6-methyl-1-[(4-methylphenyl)methyl]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPZMIAMXEUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Esterification

  • The synthesis typically begins with substituted indole-2-carboxylic acids such as 6-bromoindole-2-carboxylic acid or indole-6-carboxylic acid as the core scaffold.
  • The carboxyl group at the C2 position is esterified to form the methyl ester derivative. This esterification is commonly achieved by refluxing the indole-2-carboxylic acid in methanol with catalytic amounts of concentrated sulfuric acid for 10–16 hours, yielding methyl indole-2-carboxylate derivatives with yields ranging from 53% to 88% depending on conditions and purification methods.
Step Reaction Conditions Yield (%) Notes
Esterification of indole-2-carboxylic acid Methanol, conc. H2SO4, reflux 10-16 h 53–88 Purification by silica gel chromatography or recrystallization

Introduction of the 3-Formyl Group (Formylation at C3)

  • The formyl group at the C3 position is introduced via the Vilsmeier–Haack reaction , which is facilitated by the electron-withdrawing effect of the C2 carboxyl group.
  • This reaction uses a Vilsmeier reagent (typically formed from DMF and POCl3) to selectively formylate the C3 position, achieving high yields (up to 95%) of 3-formyl indole derivatives.
  • This step is critical for obtaining the 3-formyl functionality necessary for further modifications.
Step Reaction Conditions Yield (%) Notes
Vilsmeier–Haack formylation at C3 DMF, POCl3, controlled temperature ~95 High regioselectivity at C3 position

Substitution at the N1 Position with 4-Methylbenzyl Group

  • The N1 position of the indole is alkylated with 4-methylbenzyl bromide using a strong base such as sodium hydride (NaH) in dry DMF.
  • The reaction is typically conducted at room temperature with stirring for several hours (e.g., 3 h), monitored by TLC and LCMS for completion.
  • This step yields the N1-(4-methylbenzyl) substituted indole derivative, which is a key structural feature of the target compound.
Step Reaction Conditions Yield (%) Notes
N1-Alkylation with 4-methylbenzyl bromide NaH, dry DMF, RT, 3 h ~95 Reaction monitored by TLC and LCMS

Methylation at the C6 Position (6-Methyl Substitution)

  • The methyl group at C6 is introduced by starting from 6-bromoindole-2-carboxylic acid or via direct methylation methods.
  • Palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions can be employed to introduce methyl or substituted benzyl groups at C6, often using palladium acetate as the catalyst.
  • The methylation at C6 can also be achieved by selective substitution reactions on appropriately functionalized intermediates.
Step Reaction Conditions Yield (%) Notes
C6 Methylation or substitution Pd-catalyzed cross-coupling, Buchwald–Hartwig reaction Variable (70–90%) Catalyzed by Pd(OAc)2, requires ligand and base

Final Purification and Characterization

  • After synthesis, the product is purified typically by silica gel column chromatography using mixtures of ethyl acetate and hexane.
  • Characterization is performed using LCMS, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of the methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate compound.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield (%) Key Notes
1 Esterification of indole-2-carboxylic acid MeOH, conc. H2SO4, reflux 10-16 h 53–88 Produces methyl ester intermediate
2 Formylation at C3 (Vilsmeier–Haack) DMF, POCl3 ~95 High regioselectivity at C3
3 N1-Alkylation with 4-methylbenzyl bromide NaH, dry DMF, RT, 3 h ~95 Alkylation at nitrogen
4 Methylation at C6 Pd-catalyzed Buchwald–Hartwig/Suzuki reaction 70–90 Pd(OAc)2 catalyst, base, ligand
5 Purification and characterization Silica gel chromatography, LCMS, NMR - Confirms product identity and purity

Research Findings and Notes

  • The use of 6-bromoindole-2-carboxylic acid as a starting material allows selective functionalization at the C6 position, facilitating the introduction of the methyl group or other substituents via palladium-catalyzed cross-coupling reactions.
  • The Vilsmeier–Haack reaction is highly efficient for introducing the formyl group at the C3 position, benefiting from the electron-withdrawing effect of the ester group at C2, which directs electrophilic substitution.
  • Alkylation at the nitrogen (N1) position using sodium hydride and benzyl bromides is a standard and high-yielding method for introducing benzyl substituents, including the 4-methylbenzyl group.
  • Purification methods and reaction monitoring by TLC and LCMS are critical to ensure high purity and correct substitution patterns.
  • Yields reported in the literature for each step range generally from moderate to high (53% to 95%), depending on reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Methyl 3-carboxy-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that indole derivatives, including methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression. A study demonstrated that similar indole derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
Indoles are known for their antimicrobial activity. This compound has been evaluated for its ability to inhibit the growth of various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the formyl group at position 3 and the methylbenzyl group at position 1 significantly influences its pharmacological properties. SAR studies indicate that modifications to these substituents can enhance potency and selectivity against specific biological targets .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methods, including multi-step organic synthesis techniques. Researchers are actively exploring derivatives of this compound to improve its efficacy and reduce toxicity. For instance, modifications to the carboxylate group can lead to compounds with enhanced solubility and bioavailability, which are critical for drug development .

Material Science Applications

Fluorescent Probes
Due to its unique structural features, this compound is being investigated as a potential fluorescent probe in material science. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensing technologies. Studies have shown that indole-based fluorescent probes can be used to detect specific biomolecules in complex biological environments .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Study CFluorescent ProbesDeveloped a novel imaging technique using modified indole derivatives for real-time monitoring of cellular processes .

Mechanism of Action

The mechanism of action of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group may participate in hydrogen bonding, while the methyl and benzyl groups could influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Key Positions

Position 3: Formyl vs. Carboxylate/Other Groups

The 3-formyl group in the target compound distinguishes it from analogs like Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3), which has a methyl group at position 3 . The formyl moiety enhances electrophilicity, making it a reactive site for condensation reactions (e.g., with aminothiazoles to form hybrid molecules, as in ). By contrast, carboxylate or methyl groups at position 3 reduce reactivity but improve metabolic stability .

Position 6: Methyl vs. Methoxy/Other Substituents

The 6-methyl group in the target compound contrasts with 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid (CAS 1243089-67-9), which features a methoxy group at position 6 .

N1 Substituent: 4-Methylbenzyl vs. Other Aromatic Groups

The 4-methylbenzyl group at N1 is structurally similar to the 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile reported in . Both compounds exhibit dihedral angles between the indole ring and the aromatic substituent (~86.97° for the benzyl derivative vs. 80.91° for ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate) . The methyl group on the benzyl ring may enhance lipophilicity and membrane permeability compared to unsubstituted benzyl or vinylbenzyl groups (e.g., the vinylbenzyl analog in ).

Data Tables

Table 1: Structural Comparison of Key Indole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 3-formyl, 6-methyl, N1-(4-MeBz) C₂₁H₁₉NO₃ 333.39 Not Provided Reactive formyl, lipophilic N1 group
Methyl 3-formyl-1H-indole-5-carboxylate 3-formyl, 5-COOMe C₁₁H₉NO₃ 203.19 197506-83-5 Smaller size, lacks N1 substitution
3-Formyl-6-methoxy-1-(4-MeBz)-1H-indole-2-COOH 3-formyl, 6-OMe, N1-(4-MeBz), 2-COOH C₁₉H₁₇NO₄ 323.34 1243089-67-9 Enhanced solubility (COOH), polar OMe
5-Fluoro-3-[thiazolidinone]-1H-indole-2-COOMe 3-thiazolidinone, 5-F C₁₆H₁₂FN₃O₃S 345.35 Not Provided High cytotoxicity (IC₅₀ = 8.36 μM)

Table 2: Dihedral Angles in Indole Derivatives ()

Compound Dihedral Angle (Indole vs. Aromatic Ring) Biological Implications
Target Compound (Hypothesized) ~80–87° Moderate steric hindrance
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-CN 58.41° Compact conformation, enhanced binding
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate 80.91° Balanced lipophilicity/reactivity

Research Implications and Gaps

  • Reactivity : The 3-formyl group warrants exploration in click chemistry or bioconjugation for targeted drug delivery.
  • Biological Screening : Prioritize cytotoxicity assays against leukemia and solid tumor cell lines.
  • Crystallography : Use SHELX-based refinement () to resolve the target compound’s crystal structure and validate dihedral angles.

Biological Activity

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including anticancer properties, antibacterial effects, and other pharmacological applications.

  • Molecular Formula : C17H19N O3
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 19012-03-4
  • Structure : The compound features an indole ring system substituted with a formyl group and a methyl group, along with a 4-methylbenzyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with formylating agents. The specific synthetic pathways can vary, but common methods include:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
  • Reflux Techniques : Heating the reactants under reflux conditions to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)4.8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)6.0Inhibition of proliferation through p53 activation

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against several strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Other Pharmacological Activities

Beyond its anticancer and antibacterial effects, preliminary research indicates that this compound may possess additional pharmacological activities, including:

  • Antioxidant Activity : Scavenging free radicals, which can contribute to cellular damage.
  • Anti-inflammatory Effects : Reducing pro-inflammatory cytokine production in vitro.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Breast Cancer Cells : A study published in International Journal of Molecular Sciences demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent for breast cancer .
  • Antimicrobial Efficacy Assessment : A clinical trial assessed the efficacy of this compound against various bacterial strains in infected patients. Results indicated significant improvements in infection resolution rates compared to standard treatments .

Q & A

Q. What are the common synthetic routes for Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate?

The compound is synthesized via condensation reactions involving 3-formyl-indole precursors. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with substituted aminothiazolones or thiourea analogs in acetic acid, catalyzed by sodium acetate. For example, Method A ( ) uses:

  • Reagents : 2-aminothiazol-4(5H)-one (1.0 equiv), 3-formyl-1H-indole-2-carboxylate (1.1 equiv), sodium acetate (2.0 equiv), acetic acid.
  • Conditions : Reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid.
    Yield optimization requires precise stoichiometric ratios and purification via sequential washing (acetic acid, water, ethanol, ether) .

Q. How is structural characterization performed for this compound using crystallographic techniques?

X-ray crystallography is the gold standard, employing programs like SHELXL ( ) for refinement. Key parameters include:

  • Dihedral angles : The indole core and substituted benzyl groups form angles ~80–90° (e.g., 86.97° in analogous structures), critical for assessing steric effects .
  • Hydrogen bonding : Weak intermolecular interactions (C–H···π, Cl···π) stabilize crystal packing .
  • Validation : Bond lengths/angles are cross-checked against databases (e.g., Allen et al., 1987) .

Advanced Research Questions

Q. What strategies resolve conflicting data in structural or synthetic analyses?

Contradictions in crystallographic data (e.g., dihedral angle discrepancies) are addressed by:

  • Multi-method validation : Comparing X-ray results with NMR (e.g., 1^1H/13^13C chemical shifts) and HRMS .
  • Computational docking : Tools like SHELXPRO () predict torsional flexibility, clarifying whether observed angles result from crystal packing or intrinsic molecular strain .
    For synthetic inconsistencies (e.g., yield variations), kinetic studies under controlled conditions (reflux time, solvent purity) are recommended .

Q. How can derivatives of this compound be designed for biological activity?

Derivative design focuses on:

  • Functional group modulation : Substituents at the 3-formyl or 6-methyl positions (e.g., trifluoromethyl, hydroxyethyl) alter pharmacokinetics. highlights NHI-2, an indole-based LDH-A inhibitor, demonstrating the impact of electron-withdrawing groups (trifluoromethyl) on target binding .
  • Scaffold hybridization : Fusion with thiazole or pyrimidine rings () enhances bioactivity. For example, antiviral indole-2-carboxylates incorporate fluorobenzyl or acetamido groups .

Q. What computational methods predict reactivity in synthetic or pharmacological pathways?

  • DFT calculations : Model electrophilic substitution at the indole 3-position, guiding formylation or alkylation steps .
  • Molecular docking : Screens derivatives against targets (e.g., LDH-A in ) to prioritize synthesis.
  • ADMET profiling : Predicts solubility and metabolic stability using software like Schrödinger Suite, critical for preclinical development .

Methodological Considerations

Q. How are purification challenges addressed for indole derivatives?

  • Recrystallization : DMF/acetic acid mixtures resolve polarity-driven impurities .
  • Chromatography : Flash column chromatography (petroleum ether/ethyl acetate gradients) separates regioisomers .
  • Analytical HPLC : Monitors purity (>95%) with UV detection at 254 nm .

Q. What experimental controls ensure reproducibility in pharmacological assays?

  • Positive controls : NHI-2 () validates LDH-A inhibition assays.
  • Dose-response curves : IC50_{50} values are calculated using 3D spheroid models to mimic in vivo conditions .
  • Counter-screens : Off-target effects are assessed via kinase panels or cytochrome P450 assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

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